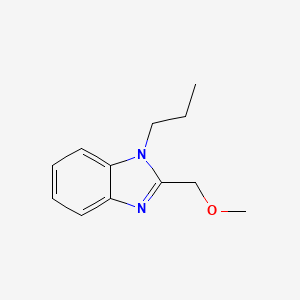![molecular formula C18H16N2O4 B5852043 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPP belongs to a class of compounds known as pyrrole-based molecules, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, suppression of cancer cell proliferation, and inhibition of viral replication. It has also been shown to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
実験室実験の利点と制限
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. It has also been shown to exhibit low toxicity and minimal side effects. However, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, including the identification of its specific targets and mechanisms of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various disease states. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has shown promise as a potential anti-inflammatory, anti-cancer, and anti-viral agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Conclusion
In conclusion, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, but also has limitations that need to be considered. Future research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is needed to fully understand its biological activities and potential clinical applications.
合成法
The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves several steps, starting with the reaction of 2-furoyl chloride with phenylhydrazine to form 1-(2-furoylamino)-5-phenyl-1H-pyrrole-2-carboxylic acid hydrazide. This compound is then reacted with acryloyl chloride to form the final product, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
科学的研究の応用
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo for its potential applications in scientific research. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the proliferation of cancer cells. It has also been shown to inhibit the replication of several viruses, including influenza virus and HIV-1.
特性
IUPAC Name |
3-[1-(furan-2-carbonylamino)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17(22)11-9-14-8-10-15(13-5-2-1-3-6-13)20(14)19-18(23)16-7-4-12-24-16/h1-8,10,12H,9,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHHAKAEJQYHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CO3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

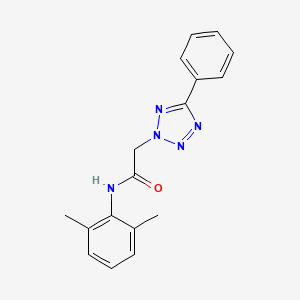
![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
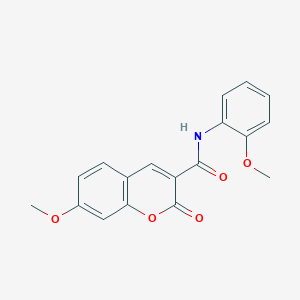


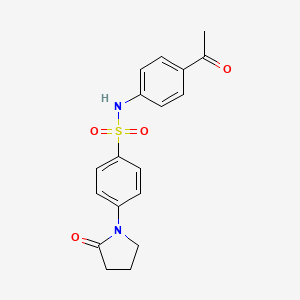
![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)
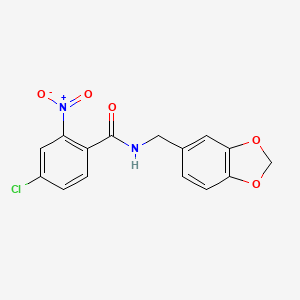
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
